molecular formula C10H10ClF3O B8380560 3-(4-Chloro-2-(trifluoromethyl)-phenyl)propan-1-ol

3-(4-Chloro-2-(trifluoromethyl)-phenyl)propan-1-ol

Cat. No. B8380560
M. Wt: 238.63 g/mol
InChI Key: XUBSFVKMJSBIBH-UHFFFAOYSA-N
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Patent
US07932251B2

Procedure details

Diisobutylaluminum hydride (20% in toluene, 34 ml) was added dropwise to a solution of methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate (5 g) in DCM (150 ml) at −78° C. under nitrogen during 10 minutes. The mixture was then stirred at −78° C. for 1 hour before warming up to room temperature. The mixture was then carefully poured to crushed ice (500 g). After adding 5M HCl to pH 2, the mixture was extracted with DCM (200 ml×3), combined DCM layer was then dried over sodium sulphate, solvent was then removed under reduced pressure. The residue was clean enough for next step (4.5 g).
Quantity
34 mL
Type
reactant
Reaction Step One
Name
methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice
Quantity
500 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[H-].C([Al+]CC(C)C)C(C)C.[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][C:20](OC)=[O:21])=[C:14]([C:24]([F:27])([F:26])[F:25])[CH:13]=1.Cl>C(Cl)Cl>[Cl:11][C:12]1[CH:17]=[CH:16][C:15]([CH2:18][CH2:19][CH2:20][OH:21])=[C:14]([C:24]([F:25])([F:26])[F:27])[CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
34 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
methyl 3-(4-chloro-2-(trifluoromethyl)phenyl)propanoate
Quantity
5 g
Type
reactant
Smiles
ClC1=CC(=C(C=C1)CCC(=O)OC)C(F)(F)F
Name
Quantity
150 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
ice
Quantity
500 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The mixture was then stirred at −78° C. for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
before warming up to room temperature
ADDITION
Type
ADDITION
Details
The mixture was then carefully poured
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with DCM (200 ml×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was then dried over sodium sulphate, solvent
CUSTOM
Type
CUSTOM
Details
was then removed under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
ClC1=CC(=C(C=C1)CCCO)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.